Cas no 150972-72-8 ((3beta,15alpha,23R,24S)-16,23:16,24-Diepoxycycloart-7-ene-3,15,25-triol)

(3beta,15alpha,23R,24S)-16,23:16,24-Diepoxycycloart-7-ene-3,15,25-triol structure
150972-72-8 structure
Nome del prodotto:(3beta,15alpha,23R,24S)-16,23:16,24-Diepoxycycloart-7-ene-3,15,25-triol
Numero CAS:150972-72-8
MF:C30H46O5
MW:486.683249950409
CID:2037230
PubChem ID:101577840

(3beta,15alpha,23R,24S)-16,23:16,24-Diepoxycycloart-7-ene-3,15,25-triol Proprietà chimiche e fisiche

Nomi e identificatori

    • (3beta,15alpha,23R,24S)-16,23:16,24-Diepoxycycloart-7-ene-3,15,25-triol
    • 7(8)-en-cimigenol
    • 7(8)-Ene-cimigenol
    • (3beta,15alpha,16alpha,23R,24S)-16,23:16,24-Diepoxy-9,19-cyclolanost-7-ene-3,15,25-triol
    • 7,8-Didehydrocimigenol
    • (1S,2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol
    • AKOS040761238
    • DA-70335
    • 150972-72-8
    • (1S,2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0(1),(1)?.0(3),(1)?.0?,(1)?.0?,(1)(2).0(1)(2),(1)?]tetracos-4-ene-2,9-diol
    • HY-N10047
    • Inchi: InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h9,16-18,20-23,31-33H,8,10-15H2,1-7H3/t16-,17-,18+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
    • Chiave InChI: VFWGQUZLHBLDFF-OSIIPQMASA-N
    • Sorrisi: C[C@@H]1C[C@@H]2[C@@H](C(C)(C)O)O[C@]3([C@H]1[C@@]4(C)CC[C@]56C[C@]76CC[C@@H](C(C)(C)[C@@H]7CC=C5[C@]4(C)[C@H]3O)O)O2

Proprietà calcolate

  • Massa esatta: 486.33452456g/mol
  • Massa monoisotopica: 486.33452456g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 1
  • Complessità: 1020
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 79.2Ų

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (8.8E-3 g/L) (25 ºC),

(3beta,15alpha,23R,24S)-16,23:16,24-Diepoxycycloart-7-ene-3,15,25-triol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3219-1 ml * 10 mm
7,8-Didehydrocimigenol
150972-72-8
1 ml * 10 mm
¥ 3430 2024-07-20
TargetMol Chemicals
TN3219-1 mL * 10 mM (in DMSO)
7,8-Didehydrocimigenol
150972-72-8 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN3219-5 mg
7,8-Didehydrocimigenol
150972-72-8 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN3219-5mg
7,8-Didehydrocimigenol
150972-72-8
5mg
¥ 3330 2024-07-24
TargetMol Chemicals
TN3219-1 ml * 10 mm
7,8-Didehydrocimigenol
150972-72-8
1 ml * 10 mm
¥ 3430 2024-07-24
TargetMol Chemicals
TN3219-5mg
7,8-Didehydrocimigenol
150972-72-8
5mg
¥ 3330 2024-07-20
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.